Irinotecan-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C33H38N4O6 |
|---|---|
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1/i5D2,6D2,7D2,12D2,13D2 |
Clé InChI |
UWKQSNNFCGGAFS-YTLGVAQSSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role of Irinotecan-d10 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Irinotecan-d10 when utilized as an internal standard in the bioanalysis of the chemotherapeutic agent irinotecan (B1672180). The focus is on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for quantifying drugs and their metabolites in biological matrices.
Core Mechanism of Action
This compound is a deuterated analog of irinotecan, meaning that ten hydrogen atoms in the irinotecan molecule have been replaced with deuterium (B1214612) atoms.[1][2] This isotopic labeling is the cornerstone of its function as an ideal internal standard. In quantitative bioanalysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process.[3]
The fundamental principle behind using a stable isotope-labeled internal standard like this compound is its near-identical chemical and physical properties to the analyte, irinotecan.[3] This chemical similarity ensures that both compounds exhibit analogous behavior throughout the entire analytical workflow, from sample preparation to detection. Specifically, this compound compensates for:
-
Extraction Variability: During sample preparation techniques such as solid-phase extraction (SPE) or protein precipitation, any loss of irinotecan will be mirrored by a proportional loss of this compound.[3]
-
Chromatographic Effects: In liquid chromatography, this compound co-elutes with irinotecan, meaning they have nearly identical retention times.[3][4] This ensures that both are subjected to the same chromatographic conditions.
-
Ionization Suppression or Enhancement: In the mass spectrometer's ion source, matrix effects can alter the ionization efficiency of the analyte. Since this compound is chemically identical, it experiences the same matrix effects as irinotecan, allowing for accurate correction.[3]
While chemically similar, the key difference lies in the mass of this compound. The ten deuterium atoms give it a higher molecular weight than irinotecan. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling independent quantification of each. The final concentration of irinotecan is then determined by calculating the ratio of the analyte's response to the internal standard's response.[4]
Experimental Protocols and Data
The following sections detail typical experimental conditions for the quantification of irinotecan using this compound as an internal standard, based on published literature.
Sample Preparation
Two common methods for preparing plasma samples for irinotecan analysis are solid-phase extraction and protein precipitation.
Solid-Phase Extraction (SPE):
-
To 100 µL of plasma sample, add 200 µL of 1% formic acid in water containing this compound at a concentration of 25 ng/mL.[4]
-
Vortex the mixture for 30 seconds and then centrifuge at 1000 x g for 5 minutes.[4]
-
Condition a Bond Elute Plexa SPE cartridge with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.[4]
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the irinotecan and this compound from the cartridge with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Protein Precipitation:
-
To a plasma sample, add a volume of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard, this compound.[5][6][7]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at a high speed to pellet the precipitated proteins.[6]
-
Transfer the supernatant containing the analyte and internal standard to a new tube.[8]
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[5][6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following table summarizes typical LC-MS/MS parameters for the analysis of irinotecan.
| Parameter | Value |
| Liquid Chromatography | |
| Column | Waters ACQUITY UPLC™ BEH RP18 (2.1×50 mm, 1.7 µm)[4] |
| Mobile Phase | Methanol and 0.1% formic acid[4] |
| Elution | Gradient |
| Flow Rate | 0.3 mL/min[6] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5][7][9] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[5][7][9] |
Quantitative Data
The following table presents typical quantitative parameters from a validated bioanalytical method for irinotecan.
| Parameter | Irinotecan |
| Calibration Curve Range | 5–1000 ng/mL[4] |
| Retention Time | 0.8 min[4] |
| Accuracy (QC Samples) | 98.5–110.3%[4] |
| Precision (QC Samples) | 0.8–2.8%[4] |
Visualizing the Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams illustrate the bioanalytical workflow and the mechanism of action of irinotecan.
Bioanalytical workflow for irinotecan quantification.
Mechanism of action of irinotecan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of Irinotecan in Single Spheroids Using Internal Standards by MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Irinotecan in Plasma using Irinotecan-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantitative analysis of Irinotecan in plasma samples using Irinotecan-d10 as an internal standard (IS). The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalytical applications.
Introduction
Irinotecan (CPT-11) is a topoisomerase I inhibitor used in the treatment of various cancers. It is a prodrug that is converted to its active metabolite, SN-38. The accurate quantification of Irinotecan in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and instrument response.
Mechanism of Action
Irinotecan exerts its cytotoxic effects through the inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. The prodrug Irinotecan is converted to its active metabolite, SN-38, by carboxylesterases. SN-38 binds to the topoisomerase I-DNA complex, which prevents the re-ligation of single-strand breaks created by the enzyme. The collision of the replication fork with these stabilized complexes leads to the formation of lethal double-strand DNA breaks, ultimately triggering cell death.
Signaling Pathway of Irinotecan
Troubleshooting & Optimization
improving peak shape and resolution for Irinotecan-d10
Welcome to the Technical Support Center for the chromatographic analysis of Irinotecan-d10. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the peak shape and resolution of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?
A1: Poor peak shape for this compound, a deuterated internal standard for Irinotecan, is often attributed to several factors. The primary cause of peak tailing for basic compounds like Irinotecan is secondary interactions between the analyte and the stationary phase. These interactions can occur with residual silanol (B1196071) groups on silica-based columns. Other contributing factors include column contamination, improper mobile phase pH, and sample overload. Peak fronting is less common but can be caused by sample overload, incompatibility of the sample solvent with the mobile phase, or column degradation such as the formation of a void.
Q2: How can I improve the resolution between this compound and other analytes?
A2: To enhance resolution, several chromatographic parameters can be adjusted. Optimizing the mobile phase composition by decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can increase the retention of compounds and potentially improve their separation. Additionally, using a column with a smaller particle size or a longer column can increase the number of theoretical plates, leading to sharper peaks and better resolution. Finally, adjusting the column temperature can also affect selectivity and resolution.
Q3: What are the recommended starting conditions for HPLC-MS/MS analysis of this compound?
A3: A good starting point for the analysis of Irinotecan and its deuterated internal standard, this compound, is a reversed-phase C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile. A gradient elution is often employed to achieve good separation of Irinotecan and its metabolites. For mass spectrometry, electrospray ionization (ESI) in the positive ion mode is commonly used.
Q4: Can the use of a deuterated internal standard like this compound cause any specific issues?
A4: Yes, while deuterated internal standards are generally reliable, they can present some challenges. One potential issue is partial chromatographic separation from the unlabeled analyte, which can lead to inaccuracies if the two compounds experience different matrix effects. It is also crucial to verify the isotopic and chemical purity of the deuterated standard to avoid interference from impurities. In some cases, isotopic exchange (H/D back-exchange) can occur depending on the experimental conditions, which would compromise the quantitative accuracy.
Troubleshooting Guides
Issue 1: Peak Tailing of this compound
This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Issue 2: Poor Resolution Between Irinotecan and this compound
This guide addresses the issue of inadequate separation between the analyte and its deuterated internal standard.
Troubleshooting Workflow for Poor Resolution
ensuring linearity with Irinotecan-d10 in a wide concentration range
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the linearity of Irinotecan-d10 across a wide concentration range during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated analog of Irinotecan (B1672180), a chemotherapeutic agent. The inclusion of ten deuterium (B1214612) atoms increases its molecular weight, allowing it to be distinguished from the non-deuterated analyte by a mass spectrometer. It is used as an internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to improve the accuracy and precision of quantitative analysis. The IS helps to correct for variability that can occur during sample preparation and analytical injection.
Q2: What are the common causes of non-linearity at high concentrations of this compound?
A2: Non-linearity at the upper end of the calibration curve is a frequent challenge. Common causes include:
-
Detector Saturation: The mass spectrometer detector has a limited dynamic range. At very high concentrations, the detector can become saturated, leading to a plateau in the signal response.
-
Ion Suppression/Enhancement: In the ion source of the mass spectrometer, high concentrations of the analyte and its internal standard can alter the ionization efficiency of subsequently eluting compounds, a phenomenon known as a matrix effect.[1]
-
Column Overload: Injecting a sample with a very high concentration can overload the analytical column, leading to poor peak shape and a non-linear response.[1]
Q3: What can cause poor linearity at the lower concentration range for this compound?
A3: Achieving linearity at the lower limit of quantification (LLOQ) can be affected by:
-
Background Noise: High background noise in the mass spectrometer can interfere with the detection of low-level signals, impacting the accuracy of quantification.
-
Analyte Adsorption: Irinotecan and its metabolites can adsorb to plasticware or the surfaces of the LC system, leading to loss of analyte at low concentrations.
-
In-source Fragmentation: It has been observed that this compound can undergo in-source fragmentation, which may interfere with the quantification of its metabolites, particularly SN-38, if not chromatographically resolved.[2][3][4]
Q4: How do matrix effects impact the linearity of this compound, and how can they be mitigated?
A4: Matrix effects are the alteration of analyte ionization by co-eluting substances from the biological matrix (e.g., plasma, urine).[1] This can cause either ion suppression (decreased signal) or enhancement (increased signal), leading to inaccurate and non-linear results.[1] To mitigate matrix effects:
-
Effective Sample Preparation: Employ robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered when establishing a wide linear concentration range for this compound.
Issue 1: Non-Linearity at the Upper End of the Calibration Curve
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Detector Saturation | 1. Dilute the high-concentration calibration standards and re-inject. 2. If saturation persists, reduce the injection volume. | A linear response should be observed for the diluted standards. |
| Ion Suppression | 1. Review the chromatographic peak shape of both Irinotecan and this compound. Broad or tailing peaks can indicate co-elution with matrix components. 2. Modify the gradient to better separate the analytes from the matrix. | Improved peak shape and a more linear response at high concentrations. |
| Column Overload | 1. Inject a smaller volume of the high-concentration standards. 2. If necessary, use a column with a higher loading capacity. | Restoration of a linear relationship between concentration and response.[1] |
Issue 2: Poor Linearity at the Lower Limit of Quantification (LLOQ)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Background Noise | 1. Clean the ion source of the mass spectrometer. 2. Check for and eliminate any sources of contamination in the LC system. | A reduction in background noise and improved signal-to-noise ratio for the LLOQ. |
| Analyte Adsorption | 1. Use low-adsorption vials and pipette tips. 2. Add a small amount of an organic solvent or a surfactant to the sample and reconstitution solvent. | Improved recovery and a more accurate and precise response at the LLOQ. |
| Suboptimal MS/MS Transition | 1. Optimize the collision energy and other MS/MS parameters for this compound. 2. Select a specific and intense product ion for quantification. | Increased signal intensity and improved sensitivity at the LLOQ. |
Experimental Protocols
Protocol 1: Establishing a Wide-Range Calibration Curve for Irinotecan
This protocol outlines the steps to prepare a calibration curve for Irinotecan using this compound as an internal standard, covering a concentration range of 1 to 10,000 ng/mL.
1. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Irinotecan in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
2. Preparation of Working Solutions:
-
Serially dilute the Irinotecan stock solution with a 50:50 mixture of acetonitrile (B52724) and water to prepare working solutions at concentrations of 100, 10, 1, and 0.1 µg/mL.
-
Prepare a working solution of this compound at a concentration of 1 µg/mL in the same diluent.
3. Preparation of Calibration Standards:
-
Spike blank biological matrix (e.g., human plasma) with the Irinotecan working solutions to achieve final concentrations ranging from 1 ng/mL to 10,000 ng/mL.
-
Add the this compound working solution to each calibration standard to a final concentration of 100 ng/mL.
4. Sample Extraction (Protein Precipitation):
-
To 50 µL of each calibration standard, add 150 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column and a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Monitor the appropriate precursor-to-product ion transitions for Irinotecan and this compound in positive ion mode.
6. Data Analysis:
-
Calculate the peak area ratio of Irinotecan to this compound for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Irinotecan.
-
Perform a linear regression analysis with a weighting factor of 1/x² to determine the linearity of the response. The coefficient of determination (R²) should be ≥0.99.[5]
Quantitative Data Summary
The following tables summarize linearity data from published studies for Irinotecan and its metabolites.
Table 1: Linearity Ranges for Irinotecan and its Metabolites in Human Plasma
| Analyte | Linearity Range (ng/mL) | R² | Reference |
| Irinotecan (CPT-11) | 10 - 10,000 | ≥0.9962 | [5] |
| SN-38 | 1 - 500 | ≥0.9962 | [5] |
| SN-38G | 1 - 500 | ≥0.9962 | [5] |
| APC | 1 - 5,000 | ≥0.9962 | [5] |
| Total CPT-11 | 10 - 10,000 | >0.99 | [6] |
| Free CPT-11 | 0.5 - 1,000 | >0.99 | [6] |
| SN-38 | 0.5 - 200 | >0.99 | [6] |
| SN-38G | 0.5 - 200 | >0.99 | [6] |
Table 2: Linearity Ranges for Irinotecan and its Metabolites in Various Rat Matrices
| Analyte | Matrix | Linearity Range (nM) | R² | Reference |
| Irinotecan | Plasma | 4.88 - 10,000 | >0.99 | [7] |
| SN-38 | Plasma | 4.88 - 10,000 | >0.99 | [7] |
| SN-38G | Plasma | 6.25 - 2,000 | >0.99 | [7] |
| Irinotecan | Feces | 39 - 5,000 | >0.99 | [7] |
| SN-38 | Feces | 39 - 5,000 | >0.99 | [7] |
| SN-38G | Feces | 4.88 - 1,250 | >0.99 | [7] |
| Irinotecan | Liver | 48.8 - 6,250 | >0.99 | [7] |
| SN-38 | Liver | 48.8 - 6,250 | >0.99 | [7] |
| SN-38G | Liver | 9.8 - 1,250 | >0.99 | [7] |
| Irinotecan | Kidney | 48.8 - 6,250 | >0.99 | [7] |
| SN-38 | Kidney | 48.8 - 6,250 | >0.99 | [7] |
| SN-38G | Kidney | 9.8 - 1,250 | >0.99 | [7] |
Visualizations
Irinotecan Metabolic Pathway
Irinotecan is a prodrug that is converted to its active metabolite, SN-38, by carboxylesterases (CES).[8][9] SN-38 is a potent topoisomerase I inhibitor. Irinotecan can also be inactivated by cytochrome P450 3A4 (CYP3A4) to form APC and NPC.[10] SN-38 is primarily inactivated through glucuronidation by UGT1A1 to form SN-38 glucuronide (SN-38G).[9][11]
Caption: Metabolic pathway of Irinotecan.
Experimental Workflow for Linearity Assessment
The following workflow outlines the key steps in assessing the linearity of an analytical method for this compound.
Caption: Experimental workflow for linearity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. | Semantic Scholar [semanticscholar.org]
- 4. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 6. A validated UPLC-MS/MS method to determine free and total irinotecan and its two metabolites in human plasma after intravenous administration of irinotecan hydrochloride liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantification of Irinotecan: Evaluating the Accuracy and Precision of Irinotecan-d10 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Irinotecan and its active metabolite, SN-38, is paramount for pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of analytical methods for Irinotecan quantification, with a focus on the performance of the deuterated internal standard, Irinotecan-d10, against the commonly used alternative, Camptothecin.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. Its chemical and physical properties closely mimic the analyte of interest, Irinotecan, ensuring that any variations during sample preparation and analysis are accounted for, leading to higher accuracy and precision. This guide presents supporting experimental data from various studies to objectively compare its performance.
Performance Comparison of Internal Standards
The choice of internal standard is critical for the development of robust and reliable bioanalytical methods. The following tables summarize the quantitative performance of methods utilizing this compound versus those employing Camptothecin as the internal standard for Irinotecan quantification.
Table 1: Method Performance using this compound as Internal Standard
| Parameter | Irinotecan | SN-38 | SN-38G | Reference |
| Linearity Range (ng/mL) | 5 - 1000 | 0.5 - 100 |
Safety Operating Guide
Essential Safety and Logistical Information for Handling Irinotecan-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of Irinotecan-d10. As a deuterated analog of Irinotecan, a topoisomerase I inhibitor used in chemotherapy, this compound should be handled with extreme caution to minimize exposure and ensure a safe laboratory environment. The following procedures are based on established protocols for handling potent cytotoxic compounds.
Hazard Identification and Risk Assessment
This compound is a research-grade compound and, like its parent drug Irinotecan, should be considered hazardous. Irinotecan is known to be harmful if swallowed, may cause genetic defects, and is suspected of damaging fertility or the unborn child. Therefore, all handling procedures must be designed to prevent skin contact, inhalation, and ingestion.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary barrier against exposure to this compound. The following PPE is mandatory when handling this compound in any form (solid or solution).
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (e.g., meeting ASTM D6978 standard). | Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination, leaving the inner glove as a primary barrier. |
| Gown | Disposable, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosol generation, such as when handling the powder form outside of a containment device. | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers should be worn in the designated handling area. | Prevents the tracking of contaminants out of the work area. |
| Head and Hair Covering | Full-coverage head and hair covers (and beard/moustache covers if applicable). | Prevents contamination of hair and the surrounding environment. |
Operational and Disposal Plans
Storage and Preparation
-
Storage: this compound should be stored in a designated, secure area with restricted access. The specific storage conditions (e.g., temperature) provided by the manufacturer should be followed.
-
Preparation: All handling of this compound, especially the weighing of powder and preparation of solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a dedicated fume hood to minimize the risk of aerosol and powder release. The work area should be decontaminated before and after handling the compound.
Spill Management
In the event of a spill, immediate action is crucial to contain the contamination and prevent exposure.
-
Alert Personnel: Immediately alert others in the vicinity and restrict access to the affected area.
-
Don PPE: Before cleaning the spill, ensure full PPE is worn, including double gloves, a disposable gown, eye/face protection, and a respirator.
-
Containment: Use a chemotherapy spill kit to clean the spill, following the manufacturer's instructions. For dry spills, use dry clean-up procedures to avoid generating dust. For wet spills, absorb the liquid with appropriate materials.
-
Decontamination: After removing the bulk of the spill, decontaminate the area according to established laboratory protocols for cytotoxic agents.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
-
Waste Segregation: All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Contaminated PPE (gloves, gowns, shoe covers, etc.).
-
Used consumables (pipette tips, tubes, etc.).
-
Absorbent materials used for cleaning up spills.
-
-
Waste Collection:
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-proof sharps container labeled "Hazardous Waste - Cytotoxic".
-
Solid Waste: Other contaminated solid waste should be collected in a clearly labeled, leak-proof container or a heavy-duty plastic bag specifically designated for cytotoxic waste.
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
-
Final Disposal: All collected hazardous waste must be disposed of through a licensed and approved hazardous waste management company, typically via high-temperature incineration.
Experimental Protocols
Detailed experimental protocols will vary based on the specific research application. However, any protocol involving this compound must incorporate the safety and handling procedures outlined in this guide. Key considerations include:
-
Dedicated Equipment: Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling the compound to prevent cross-contamination.
-
Closed Systems: Whenever possible, use closed systems for transfers and reactions to minimize the risk of exposure.
-
Personnel Training: All personnel handling this compound must receive training on the potential hazards, proper handling and disposal procedures, and emergency spill response.
Workflow for Safe Handling of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
